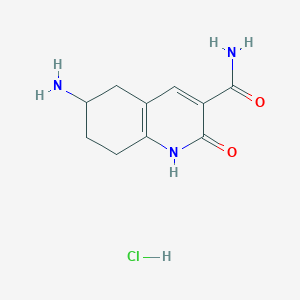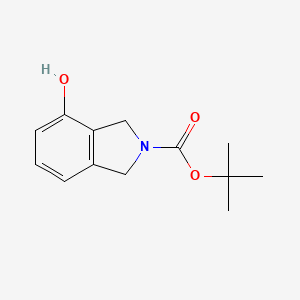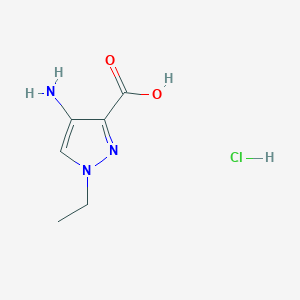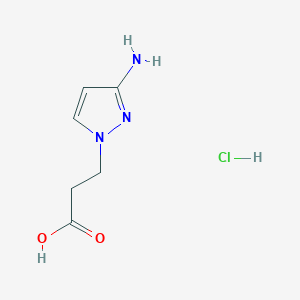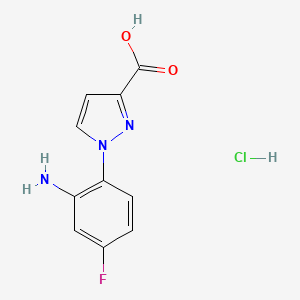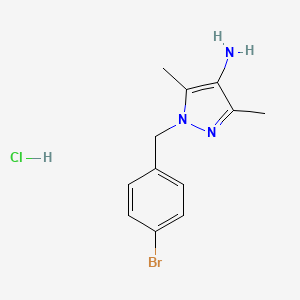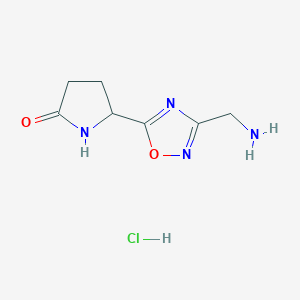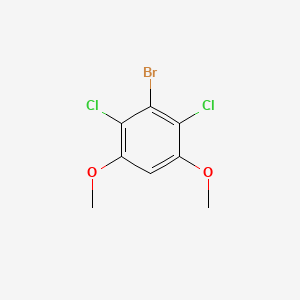
3-Bromo-2,4-dichloro-1,5-dimethoxybenzene
Overview
Description
3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is an organic compound with the molecular formula C8H7BrCl2O2. It is a derivative of benzene, substituted with bromine, chlorine, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from benzene derivatives, utilizing various halogenation and methoxylation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dichloro-1,5-dimethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is the primary reaction type, where the bromine, chlorine, or methoxy groups can be replaced by other substituents.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield various halogenated derivatives, while oxidation reactions can produce quinones or other oxidized forms .
Scientific Research Applications
3-Bromo-2,4-dichloro-1,5-dimethoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action for 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine, chlorine, and methoxy groups contribute to its binding affinity and specificity. The electrophilic aromatic substitution mechanism plays a crucial role in its reactivity, where the formation of a benzenonium intermediate is a key step .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the chlorine substituents.
2-Bromo-1,4-dimethoxybenzene: Another similar compound with different substitution patterns.
1-Bromo-2,5-dimethoxybenzene: Differently substituted benzene derivative.
Uniqueness
3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is unique due to the specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-2,4-dichloro-1,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O2/c1-12-4-3-5(13-2)8(11)6(9)7(4)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWIYVNGLBZQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)Br)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382118.png)
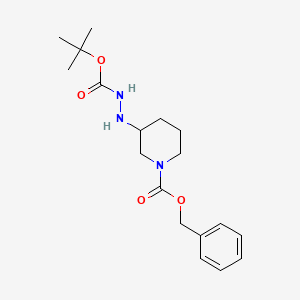

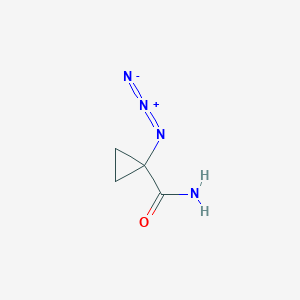
![3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1382126.png)
![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)
